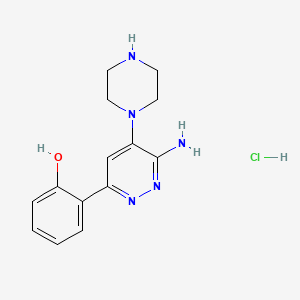
SMARCA-BD ligand 1 for Protac hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SMARCA-BD ligand 1 for Protac (hydrochloride) is a compound used in PROTAC (Proteolysis Targeting Chimera) technology. It specifically targets and binds to the BAF ATPase subunits SMARCA2, facilitating their degradation . This compound is significant in the field of targeted protein degradation, which is a promising approach for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SMARCA-BD ligand 1 for Protac (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of SMARCA-BD ligand 1 for Protac (hydrochloride) would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
SMARCA-BD ligand 1 for Protac (hydrochloride) can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction could yield deoxygenated products .
Scientific Research Applications
SMARCA-BD ligand 1 for Protac (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation pathways and developing new chemical probes.
Biology: Facilitates the study of the biological functions of SMARCA2 by selectively degrading this protein.
Industry: Used in drug discovery and development processes to identify and validate new drug targets.
Mechanism of Action
The mechanism of action of SMARCA-BD ligand 1 for Protac (hydrochloride) involves binding to the BAF ATPase subunits SMARCA2. This binding facilitates the recruitment of the ubiquitin-proteasome system, leading to the degradation of SMARCA2. The molecular targets and pathways involved include the ubiquitin ligase complex and the proteasome, which are essential for protein degradation .
Comparison with Similar Compounds
Similar Compounds
SMARCA-BD ligand 1 for Protac dihydrochloride: Another form of the compound with similar biological activity but different solubility and stability properties.
GXF-111: A PROTAC molecule that induces selective degradation of BRD3 and BRD4-L proteins.
BET-IN-17: A pan-inhibitor for BET proteins with inhibitory potencies for BET BD1 and BD2.
Uniqueness
SMARCA-BD ligand 1 for Protac (hydrochloride) is unique due to its specific targeting of SMARCA2, which is a critical component of the BAF complex involved in chromatin remodeling. This specificity makes it a valuable tool for studying the biological functions of SMARCA2 and developing targeted therapies .
Properties
Molecular Formula |
C14H18ClN5O |
|---|---|
Molecular Weight |
307.78 g/mol |
IUPAC Name |
2-(6-amino-5-piperazin-1-ylpyridazin-3-yl)phenol;hydrochloride |
InChI |
InChI=1S/C14H17N5O.ClH/c15-14-12(19-7-5-16-6-8-19)9-11(17-18-14)10-3-1-2-4-13(10)20;/h1-4,9,16,20H,5-8H2,(H2,15,18);1H |
InChI Key |
RBEAPVAFLFWAKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NN=C2N)C3=CC=CC=C3O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]ethanol](/img/structure/B10857401.png)
![Tert-butyl 4-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B10857413.png)
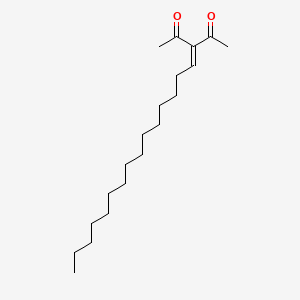

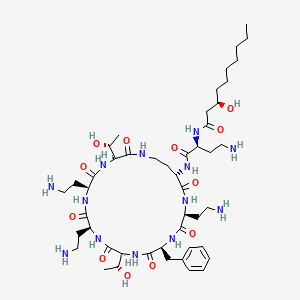
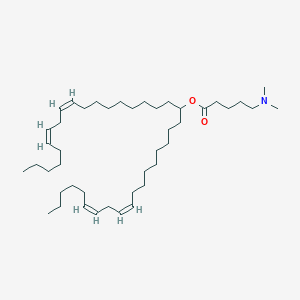
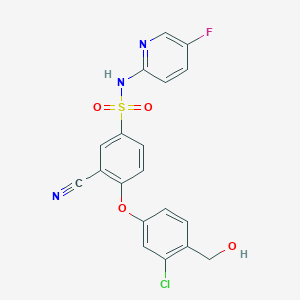
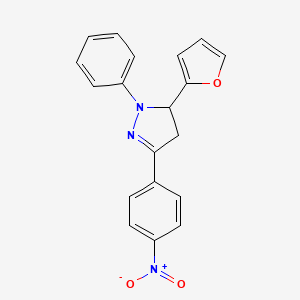
![[2-[[2-(1-adamantyl)acetyl]oxymethyl]-3-[3-(diethylamino)propoxycarbonyloxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B10857447.png)
![(E)-2-cyano-3-[5-(3-hydroxyphenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B10857450.png)
![5-[5-[3-[(1S,5R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexan-3-yl]propylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-4-methyl-1,3-oxazole;hydrochloride](/img/structure/B10857466.png)
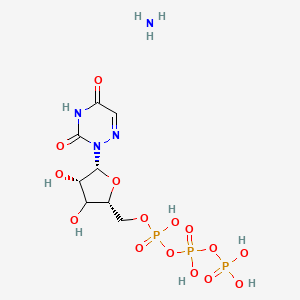
![3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride](/img/structure/B10857487.png)
![2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B10857492.png)
